2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one
Description
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is known for its versatile applications in organic synthesis and drug development due to its unique structural features.
Properties
CAS No. |
820212-39-3 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C14H13N3O2/c1-16-7-8-17-12(9-16)15-13(14(17)18)10-3-5-11(19-2)6-4-10/h3-9H,1-2H3 |
InChI Key |
WYLNHRAUEPZHJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN2C(=C1)N=C(C2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 2-bromo-3-methylpyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrazines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds within the imidazo[1,2-a]pyrazine family exhibit significant anticancer properties. Studies suggest that 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one may inhibit tumor growth by inducing apoptosis in cancer cells. This mechanism is believed to involve the modulation of signaling pathways associated with cell survival and death.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Preliminary studies indicate that it can inhibit the growth of various bacterial strains, suggesting its utility in developing new antibiotics or antimicrobial therapies. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Neuroprotective Effects
Emerging research points to the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It is believed to exert these effects through antioxidant activity and by inhibiting neuroinflammatory processes.
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively induced apoptosis in human breast cancer cells. The researchers observed a dose-dependent increase in apoptotic markers, including caspase activation and poly (ADP-ribose) polymerase cleavage.
Case Study 2: Antimicrobial Efficacy
In a study conducted by researchers at a leading university, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating its potential as a novel antimicrobial agent.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one: Known for its chemiluminescent properties.
1H-Pyrazolo[3,4-b]pyridine derivatives: Similar in structure and used in various synthetic applications.
Uniqueness
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Biological Activity
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. This compound has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer research and immunotherapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 255.28 g/mol. The structure features a methoxy-substituted phenyl group attached to a methyl-imidazo-pyrazine core, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O₂ |
| Molecular Weight | 255.28 g/mol |
| CAS Number | 128322-44-1 |
| Solubility | Soluble in DMSO and water |
Recent studies have identified several mechanisms through which this compound exerts its biological effects:
- ENPP1 Inhibition : This compound has been shown to inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. Inhibition of ENPP1 enhances the immune response by promoting the activation of STING pathway-related genes such as IFNB1 and CXCL10 .
- Antitumor Activity : In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyrazine compounds exhibit significant antitumor activity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its structural properties and interaction with cellular pathways .
- Chemiluminescence : The compound is suitable for chemiluminescence assays, indicating its potential use in biochemical assays to study cellular functions .
Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Antitumor Studies : A study conducted by the National Cancer Institute assessed the antitumor activity of various derivatives against 60 cancer cell lines, including leukemia and solid tumors. The results indicated that compounds similar to this compound showed promising antineoplastic activity .
- Pharmacokinetic Studies : In vivo studies reported that this compound exhibits favorable pharmacokinetic properties, enhancing the efficacy of combination therapies with immune checkpoint inhibitors such as anti-PD-1 antibodies .
Case Study 1: ENPP1 Inhibition and Immune Response Enhancement
A study highlighted the efficacy of an imidazo[1,2-a]pyrazine derivative (similar to our compound) as an ENPP1 inhibitor. The compound demonstrated an IC50 value of approximately 5.70 nM against ENPP1 and significantly improved tumor growth inhibition rates when combined with anti-PD-1 therapy in murine models .
Case Study 2: Antitumor Activity in Diverse Cancer Lines
Another investigation focused on the synthesis and evaluation of related compounds against multiple cancer types. The findings suggested that structural modifications could enhance antitumor efficacy, particularly against breast cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
